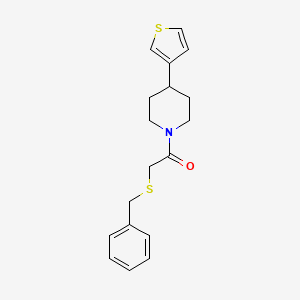![molecular formula C17H18N4O2 B2961185 N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105247-33-3](/img/structure/B2961185.png)
N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s an important intermediate of the ozenoxacin synthesis . Ozenoxacin is an experimental quinolone antibiotic being developed for the treatment of impetigo and other dermatological bacterial infections .
Synthesis Analysis
The synthesis of this compound involves several steps. The title compound is an important intermediate of the ozenoxacin synthesis . All H atoms were positioned geometrically and refined using a riding model .Molecular Structure Analysis
The crystal structure analysis of the title compound revealed that there are three rings . The dihedral angles between ring A and ring B is 8.8 (2)° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The reaction of isatins with 1,2-dibromoalkanes afforded a compound, and further reaction of this compound with NaN3 in DMF led to another intermediate .Applications De Recherche Scientifique
Direct N-cyclopropylation Techniques
Direct N-cyclopropylation of cyclic amides and azoles, including indoles, benzimidazoles, pyrroles, and pyrazoles, has been developed using a nonpyrophoric cyclopropylbismuth reagent. This method provides a unique approach to introducing the cyclopropyl group onto nitrogen-containing heterocycles, which are prevalent in pharmaceutical compounds. The process, catalyzed by copper acetate, highlights the utility of cyclopropanes in medicinal chemistry due to their spatial, electronic features, and metabolic stability (Gagnon et al., 2007).
Anticancer and Antimicrobial Activity
The synthesis and evaluation of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, which include the N-cyclopropyl group combined with substituted 2-amino pyrimidine on the indole ring, have demonstrated significant in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells. Several compounds exhibited more than 70% growth inhibition across all tested cancer cell lines. Additionally, these compounds showed potent antimicrobial activity, particularly when fluoro/chloro groups were present on the pyrimidine ring, highlighting the importance of substituent groups in biological activity (Gokhale et al., 2017).
Construction of All-Carbon Quaternary Stereocenters
The enantioselective cyclopropanation of N-acyl indoles represents a novel method for constructing indoline derivatives with all-carbon quaternary stereocenters. This approach uses carbohydrate-based bis(oxazoline) ligands to achieve high enantiomeric excess, demonstrating the cyclopropanation reaction's significance in synthesizing complex molecules with potential pharmaceutical applications (Özüduru et al., 2012).
Inflammation Inhibitors
Studies on N-pyridinyl(methyl)indolylpropanamides have shown these compounds act as effective topical and systemic inflammation inhibitors. These non-acidic NSAIDs have demonstrated activity levels higher than ibuprofen and comparable to dexamethasone in TPA-induced mouse ear swelling assays. This research underscores the therapeutic potential of these compounds in managing inflammation (Dassonville et al., 2008).
Immunomodulatory Properties
Synthetic efforts on N-pyridinyl(methyl)-indol-3-ylpropanamides have revealed their potential as immunosuppressive agents. Initial pharmacological evaluations indicated that several compounds exhibited significant inhibitory activity on murine T cell proliferation, with further studies demonstrating in vitro and in vivo immunosuppressive effects. These findings suggest a promising avenue for developing new immunotherapeutic agents (Carbonnelle et al., 2007).
Propriétés
IUPAC Name |
N-cyclopropyl-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-2-5-13-12(8-10)15-16(20-13)17(23)21(9-18-15)7-6-14(22)19-11-3-4-11/h2,5,8-9,11,20H,3-4,6-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUEUGYGSSFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

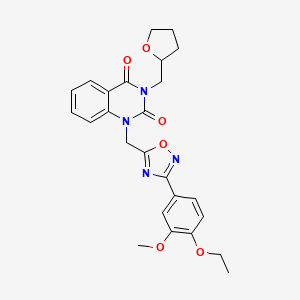
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)

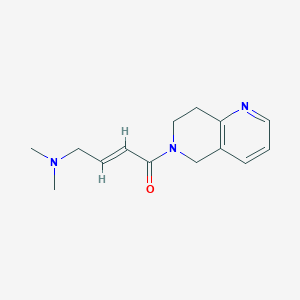
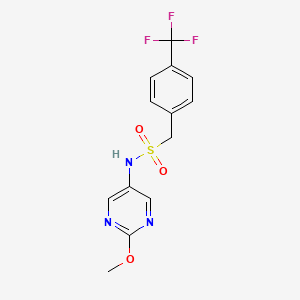
![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)
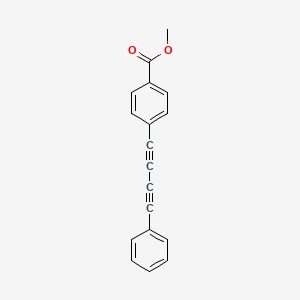
![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)

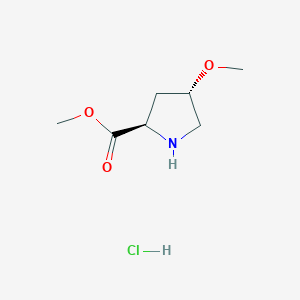
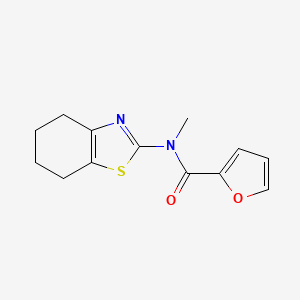
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)
